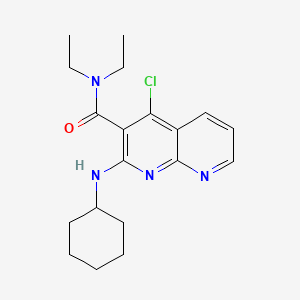
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
準備方法
The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Amination: Introduction of the cyclohexylamino group through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group using reagents like diethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions, particularly at the chloro group, using reagents like amines or thiols.
Hydrolysis: Hydrolysis of the carboxamide group under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties, particularly against liver cancer cell lines.
Biological Studies: Used in molecular docking studies to understand its interaction with biological targets like topoisomerase II.
Chemical Research: Employed in the synthesis of novel derivatives for structure-activity relationship studies.
作用機序
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- involves its interaction with molecular targets such as topoisomerase II. It is believed to intercalate with DNA, thereby inhibiting the enzyme’s activity and leading to the inhibition of cancer cell proliferation . The exact molecular pathways and targets may vary depending on the specific biological context.
類似化合物との比較
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- can be compared with other naphthyridine derivatives such as:
Vosaroxin: A known 1,8-naphthyridine derivative in clinical trials for its anticancer properties.
2,7-Dimethyl-1,8-naphthyridine derivatives: Studied for their cytotoxic activity against various cancer cell lines.
The uniqueness of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- lies in its specific substitution pattern and its potential for targeted anticancer activity.
特性
CAS番号 |
126567-76-8 |
|---|---|
分子式 |
C19H25ClN4O |
分子量 |
360.9 g/mol |
IUPAC名 |
4-chloro-2-(cyclohexylamino)-N,N-diethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C19H25ClN4O/c1-3-24(4-2)19(25)15-16(20)14-11-8-12-21-17(14)23-18(15)22-13-9-6-5-7-10-13/h8,11-13H,3-7,9-10H2,1-2H3,(H,21,22,23) |
InChIキー |
HMXOTLJNURDCRL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















